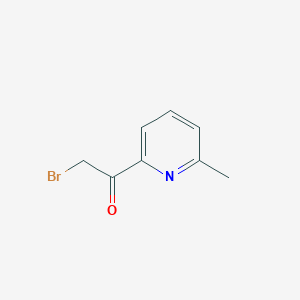

2-Bromo-1-(6-methylpyridin-2-yl)ethanone

CAS No.: 88625-09-6

Cat. No.: VC3815200

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88625-09-6 |

|---|---|

| Molecular Formula | C8H8BrNO |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 2-bromo-1-(6-methylpyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C8H8BrNO/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4H,5H2,1H3 |

| Standard InChI Key | UTOCGDHGZVWDAJ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)C(=O)CBr |

| Canonical SMILES | CC1=NC(=CC=C1)C(=O)CBr |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Bromo-1-(6-methylpyridin-2-yl)ethanone consists of a pyridine ring substituted with a methyl group at the 6-position and an α-bromo acetyl group at the 2-position. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.059 g/mol | |

| Exact Mass | 212.979 g/mol | |

| Topological Polar Surface Area (PSA) | 29.96 Ų | |

| LogP (Partition Coefficient) | 1.97 |

The compound’s LogP value indicates moderate lipophilicity, suggesting balanced solubility in both organic and aqueous media. The pyridine ring contributes to its aromatic character, while the electron-withdrawing bromine atom enhances reactivity at the ketone group.

Synthesis and Manufacturing

Direct Synthesis Routes

A common method for synthesizing brominated pyridinyl ethanones involves the bromination of acetylpyridine derivatives. For instance, 2-bromoacetyl-6-methylpyridine can be prepared by treating 6-methylpyridin-2-yl ethanone with bromine in acetic acid, followed by purification via recrystallization . This approach is scalable and yields high-purity product, as evidenced by its use in synthesizing benzimidazole derivatives .

Applications in Organic and Medicinal Chemistry

Building Block for Heterocyclic Compounds

The reactivity of the α-bromo ketone group facilitates nucleophilic substitutions, making this compound a precursor for thiazoles, imidazoles, and other nitrogen-containing heterocycles. For example, reaction with 2-chlorobenzimidazole yields 1-[2-(6-methylpyrid-2-yl)-2-oxoethyl]-2-chlorobenzimidazole, a potential intermediate for antiviral or anticancer agents .

Comparative Analysis with Analogous Compounds

The higher LogP of 2-bromo-1-(6-bromopyridin-2-yl)ethanone reflects increased hydrophobicity due to the additional bromine atom, which may influence membrane permeability in drug candidates .

Future Research Directions

-

Mechanistic Studies: Elucidating the compound’s reactivity under varying conditions (e.g., solvent effects, temperature) could optimize its use in coupling reactions.

-

Biological Screening: Evaluating its efficacy in antimicrobial or anticancer assays may uncover novel therapeutic applications.

-

Green Chemistry Approaches: Developing solvent-free or catalytic synthesis methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume